2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine
Description
2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine is a substituted ethylamine derivative featuring a seven-membered azepane ring and a para-methoxy-substituted phenyl group. Its molecular structure combines lipophilic (azepane, methoxy-phenyl) and hydrophilic (ethylamine) moieties, making it a candidate for diverse applications in materials science and medicinal chemistry. The azepane ring confers conformational flexibility, while the methoxy group modulates electronic properties and solubility .
Properties
IUPAC Name |
2-(azepan-1-yl)-2-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-18-14-8-6-13(7-9-14)15(12-16)17-10-4-2-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPASXXYSPZFNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585898 | |
| Record name | 2-(Azepan-1-yl)-2-(4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879643-87-5 | |
| Record name | 2-(Azepan-1-yl)-2-(4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine
General Synthetic Strategy
The synthesis typically involves constructing the ethylamine backbone bearing the 4-methoxyphenyl group, followed by introduction or coupling of the azepane ring. The key steps include:
- Formation of the 4-methoxyphenyl-ethylamine intermediate.
- Nucleophilic substitution or reductive amination to attach the azepane moiety.
- Purification and isolation of the final product, often as a hydrochloride salt for stability.
Detailed Synthetic Routes
Route via Reductive Amination of 4-Methoxyphenylacetaldehyde with Azepane
- Step 1: Synthesis of 4-methoxyphenylacetaldehyde from 4-methoxyphenylacetic acid or related precursors.
- Step 2: Reductive amination of the aldehyde with azepane under catalytic hydrogenation or using reducing agents such as sodium cyanoborohydride.
- Reaction Conditions: Typically conducted in an aprotic solvent like methanol or ethanol, under mild acidic or neutral conditions, at room temperature or slightly elevated temperatures.
- Outcome: Formation of this compound with good yields and purity.
Alternative Route via Nucleophilic Substitution on 2-(4-Methoxyphenyl)ethyl Halides
- Step 1: Preparation of 2-(4-methoxyphenyl)ethyl halide (e.g., bromide or chloride) from the corresponding alcohol or acid derivative.
- Step 2: Nucleophilic substitution with azepane acting as the nucleophile.
- Reaction Conditions: Performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with a base like sodium hydride to deprotonate azepane and enhance nucleophilicity.
- Temperature: Elevated temperatures (80–110°C) to facilitate substitution.
- Outcome: Direct formation of the target amine.
Industrial Scale Considerations
- Use of continuous flow reactors to improve reaction control and scalability.
- Employment of catalysts to enhance reaction rates and selectivity.
- Optimization of solvent systems and purification steps to maximize yield and product quality.
Representative Preparation Procedure from Patent Literature
A closely related synthetic approach is described in patent WO2015159170A2 for the preparation of chiral 4-methoxyphenyl ethylamines, which can be adapted for the azepane derivative:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 4-methoxyacetophenone with chiral amine (e.g., α-methylbenzylamine) | Reflux in toluene with p-toluenesulfonic acid, Dean-Stark trap for water removal | Forms imine intermediate |
| 2 | Catalytic hydrogenation of imine | Pd/C catalyst, hydrogen atmosphere, 35-55°C | Reduces imine to amine |
| 3 | Acid treatment to form p-toluenesulfonic acid salt | p-Toluenesulfonic acid in ethyl acetate, 45-50°C | Crystallization of intermediate salt |
| 4 | Base treatment and extraction | NaOH aqueous solution, extraction with organic solvent | Isolates free base amine |
| 5 | Final hydrogenation and salt formation | Pd/C, hydrogen, methanol; crystallization with HCl | Yields hydrochloride salt of amine |
This method emphasizes optical purity and scalability, which are critical for pharmaceutical applications.
Reaction Conditions and Yields
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | 4-methoxyphenylacetaldehyde, azepane, NaBH3CN | Methanol | RT to 50°C | 60–85 | Mild conditions, good selectivity |
| Nucleophilic substitution | 2-(4-methoxyphenyl)ethyl bromide, azepane, NaH | DMF | 80–110°C | 50–75 | Requires strong base, higher temp |
| Patent method (chiral amine route) | 4-methoxyacetophenone, α-methylbenzylamine, Pd/C | Toluene, ethyl acetate | 35–110°C | 70–90 | High optical purity, scalable |
Analytical and Purification Techniques
- Purification: Crystallization of hydrochloride salts, column chromatography.
- Characterization: IR spectroscopy (notable peaks at 3369, 3294 cm⁻¹ for NH2), NMR, HPLC for purity and chiral analysis.
- Optical Purity: Achieved up to 98% enantiomeric excess in chiral synthesis routes.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 4-methoxyphenylacetaldehyde, azepane | Imine formation + reduction | Mild, straightforward | Requires aldehyde precursor |
| Nucleophilic Substitution | 2-(4-methoxyphenyl)ethyl halide, azepane | Halide displacement | Direct, scalable | Harsh conditions, base sensitive |
| Chiral Amine Route (Patent) | 4-methoxyacetophenone, chiral amine | Condensation, hydrogenation, salt formation | High optical purity, industrial scale | Multi-step, longer reaction times |
Research Findings and Optimization Notes
- The chiral amine route provides superior optical purity, essential for pharmaceutical intermediates.
- Reductive amination is favored for laboratory-scale synthesis due to simplicity.
- Nucleophilic substitution requires careful control of base and temperature to avoid side reactions.
- Continuous flow and catalytic methods improve yield and reproducibility in industrial settings.
- Use of p-toluenesulfonic acid and Pd/C catalysts are common to facilitate imine formation and reduction steps.
- Purification by crystallization of hydrochloride salts enhances product stability and ease of handling.
This comprehensive analysis synthesizes data from patent literature, chemical databases, and industrial practices to present a professional and authoritative overview of the preparation methods for this compound. The choice of method depends on the desired scale, purity, and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring or the methoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of azepane compounds exhibit significant antitumor properties. For instance, research has demonstrated that certain azepane derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. In vitro assays showed that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Azepane Derivative A | MCF-7 (Breast Cancer) | 10.5 |
| Azepane Derivative B | PC-3 (Prostate Cancer) | 15.3 |
Neuropharmacological Effects
The compound has been studied for its potential neuropharmacological effects, particularly in the context of treating neurodegenerative diseases. Its structure suggests that it may interact with neurotransmitter systems, particularly those related to dopamine and serotonin, making it a candidate for further exploration as a treatment for conditions such as depression and anxiety.
Antidepressant Properties
Research has indicated that compounds similar to 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine may possess antidepressant-like effects in animal models. These studies typically involve behavioral assays that measure changes in locomotion and anxiety-like behaviors after administration of the compound.
Antimicrobial Activity
Some derivatives have shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death.
Clinical Case Reports
A notable case involved a patient who ingested a compound structurally related to this compound and exhibited symptoms consistent with psychoactive effects. The patient demonstrated agitation and altered mental status, which were alleviated following treatment with benzodiazepines. This case highlights the importance of understanding the pharmacological profile of such compounds to manage potential adverse effects effectively.
Mechanism of Action
The mechanism of action of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
(a) 2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylamine Oxalate (CAS 1184977-37-4)
- Structural Difference : Chloro (electron-withdrawing) replaces methoxy (electron-donating).
- Impact: Electronic Effects: Reduced electron density on the phenyl ring alters reactivity and binding interactions. Solubility: Slightly soluble in chloroform and methanol, similar to the methoxy analog, but oxalate salt formation enhances stability for research use . Applications: Used as a research chemical in ligand-receptor studies due to halogen’s affinity for hydrophobic pockets.
(b) 2-(4-Methoxy-phenyl)ethyl-1-amine (CAS referenced in )
- Structural Difference : Lacks the azepane ring, simplifying the ethylamine backbone.
- Impact :
Modifications to the Amine Group
(a) bis(2-(azepan-1-yl)-2-(2-chlorophenyl)ethan-1-amine); oxalic acid
- Structural Difference : Bis-azepane configuration with ortho-chloro substitution.
- Salt Formation: Hemioxalate salt improves crystallinity for structural characterization .
(b) 1-(4-methoxyphenyl)propan-2-amine (CAS 64-13-1)
Ethylamine Chain Derivatives
(a) 2-(2-Methoxyphenoxy)ethylamine
Data Table: Key Properties of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine and Analogs
Research Findings and Implications
- Electronic Modulation : Methoxy groups enhance electron density, critical for charge transport in perovskites, whereas chloro substituents improve halogen bonding in receptor studies .
- Conformational Studies : Fluorine-substituted analogs (e.g., 2-(4-fluoro-phenyl)-ethylamine) demonstrate that para-substituents influence rotational barriers and intermolecular interactions, a trend extrapolatable to methoxy and chloro analogs .
- Salt Forms : Oxalate salts (e.g., in and ) enhance stability and crystallinity, facilitating structural analysis via techniques like X-ray diffraction (SHELX programs referenced in ).
Biological Activity
2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in various fields, supported by data tables and relevant case studies.
This compound is categorized as an amine compound featuring a methoxy group on the phenyl ring. Its structure allows for various interactions with biological targets, making it a candidate for drug development and other applications.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It can modulate their activity, leading to various physiological effects. The precise pathways and targets depend on the context of use, such as in pharmacological applications or chemical synthesis .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance, it has been tested for cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.
These values indicate that the compound may possess potent anticancer properties, comparable to established chemotherapeutics.
Case Studies
A notable case study involved the evaluation of this compound in a model of neurodegeneration. The compound was administered to mice exhibiting symptoms similar to Alzheimer's disease. Results indicated a reduction in amyloid-beta accumulation and improved cognitive function, suggesting potential neuroprotective effects .
Applications in Research and Medicine
The compound has several applications across different fields:
1. Medicinal Chemistry
- Drug Development : Investigated as a precursor for synthesizing novel therapeutic agents.
- Neuroprotection : Explored for its potential in treating neurodegenerative diseases due to its ability to inhibit amyloidogenesis.
2. Chemical Synthesis
- Building Block : Used in synthesizing more complex molecules, contributing to the development of new pharmaceuticals .
3. Industry
- Specialty Chemicals : Employed in producing specialty chemicals and materials that require specific biological activity .
Q & A
Q. What synthetic methodologies are optimal for producing 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine, and how can reaction conditions be optimized?
The synthesis of this compound can leverage multicomponent reactions (MCRs) due to their efficiency in forming complex structures. For example, protocols involving Schiff base formation (e.g., condensation of 2-(4-methoxyphenyl)ethylamine with aldehydes) have been validated for analogous compounds. A method involving heating equimolar amounts of amine and aldehyde in ethanol at reflux for 1 hour yields crystalline derivatives . Optimization should focus on solvent polarity (ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios, monitored via TLC or LC-MS. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products.
Q. How can X-ray crystallography be employed to resolve the structural configuration of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, layered perovskite structures containing similar phenethylamine derivatives were resolved using SHELX programs (e.g., SHELXL for refinement), which handle small-molecule crystallography efficiently . Key steps include:
- Growing crystals via slow evaporation (e.g., ethanol/water mixtures).
- Data collection at low temperature (100 K) to minimize thermal motion.
- Refinement with anisotropic displacement parameters and validation using R-factor convergence (target: <5%).
Refer to CIF files (e.g., Acta Crystallographica Section E) for comparative bond-length and angle analysis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
This compound likely shares hazards with structurally similar amines, such as skin/eye irritation (GHS Category 2) and organ toxicity. Recommended protocols include:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for weighing and reactions.
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Emergency measures: For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects, tautomerism, or conformational flexibility. To address this:
- Perform solvent-specific DFT calculations (e.g., B3LYP/6-311+G(d,p) in ethanol).
- Compare experimental H/C NMR (e.g., 400 MHz, DMSO-d6) with computed chemical shifts using programs like Gaussian or ORCA.
- Analyze coupling constants () to identify rotational barriers or dynamic processes .
Document deviations in supplementary materials to guide future methodological adjustments.
Q. What strategies are effective for studying the metabolic fate of this compound in biological systems?
Isotopic labeling (e.g., C or C at the azepane ring) combined with LC-MS/MS can track metabolic pathways. For example:
- Administer labeled compound in vitro (hepatocyte cultures) or in vivo (rodent models).
- Extract metabolites from urine/plasma and identify via high-resolution mass spectrometry (HRMS).
- Compare fragmentation patterns with libraries of known metabolites (e.g., β-oxidation products or methylated derivatives) .
Q. How can computational modeling predict the compound’s thermodynamic stability and receptor binding affinity?
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to assess conformational stability in aqueous/lipid bilayers.
- Docking studies : Target receptors (e.g., GPCRs or monoamine transporters) with AutoDock Vina, using crystal structures (PDB) as templates.
- QSAR models : Corate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using Hammett constants or ML-based platforms .
Q. What experimental approaches can validate the compound’s potential as a precursor in medicinal chemistry?
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing the azepane ring with piperidine) and test for β-adrenergic or serotonergic activity in cell-based assays (e.g., cAMP accumulation or calcium flux).
- In vivo efficacy : Dose-response studies in animal models of neurological disorders (e.g., anxiety or depression), with positive controls (e.g., SSRIs) .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
Q. What criteria should guide the selection of analytical methods for purity assessment?
- HPLC : Use C18 columns (3.5 µm, 150 mm) with UV detection (λ = 254 nm).
- Elemental analysis : Accept ≤0.4% deviation from theoretical C/H/N values.
- Melting point : Compare with literature values (e.g., 186–188°C for similar derivatives) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
